C112 Exhibits 56- to 59-Fold Superior ACE Inhibitory Potency Versus Co-Isolated Bonito Peptides C105 and C107 in the Same Assay System
In the seminal isolation study by Matsumura et al. (1993), four ACE inhibitory peptides were simultaneously purified from bonito bowels and their IC₅₀ values were measured under identical assay conditions using synthetic peptides. C112 (IRPVQ) achieved an IC₅₀ of 1.4 μM, making it 58.6-fold more potent than C105 (SVAKLEK, IC₅₀ = 82 μM) and 56.4-fold more potent than C107 (ALPHA, IC₅₀ = 79 μM). Against the closest structural analog C111 (GVYPHK, IC₅₀ = 1.6 μM), C112 holds a modest but measurable 1.14-fold potency advantage . This head-to-head comparison within a single study eliminates inter-laboratory assay variability as a confounding factor.
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | C112 (IRPVQ): IC₅₀ = 1.4 μM |
| Comparator Or Baseline | C105 (SVAKLEK): IC₅₀ = 82 μM; C107 (ALPHA): IC₅₀ = 79 μM; C111 (GVYPHK): IC₅₀ = 1.6 μM |
| Quantified Difference | 58.6-fold more potent than C105; 56.4-fold more potent than C107; 1.14-fold more potent than C111 |
| Conditions | Synthetic peptides; ACE inhibition assay as described in Matsumura et al. (1993), Biosci Biotechnol Biochem 57(10):1743-4; identical conditions for all four peptides within the same study |
Why This Matters
For procurement decisions, this means that selecting C105 or C107 would require ~57-fold higher mass quantities to achieve equivalent ACE inhibition, directly impacting experimental cost, solubility constraints, and assay design feasibility.
- [1] Matsumura N, Fujii M, Takeda Y, Shimizu T. Isolation and characterization of angiotensin I-converting enzyme inhibitory peptides derived from bonito bowels. Biosci Biotechnol Biochem. 1993;57(10):1743-4. doi: 10.1271/bbb.57.1743. PMID: 7764272. View Source
